2-Methyl-1-nonene
Overview
Description
2-Methyl-1-nonene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-nonene can be synthesized through the alkylation of nonene with methylating agents. The process typically involves the use of catalysts to promote the methylation reaction. For example, nonene can be reacted with methanol in the presence of an acid catalyst to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced through similar alkylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial production often involves continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-nonene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrogenation of this compound results in the formation of 2-Methyl-nonane.
Substitution: It can participate in halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts under hydrogen gas.
Substitution: Halogenation reactions often use halogen gases (Cl2, Br2) or halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed:
Oxidation: 2-Methyl-1-nonanol, 2-Methyl-nonanal, and 2-Methyl-nonanoic acid.
Reduction: 2-Methyl-nonane.
Substitution: 2-Chloro-1-nonene, 2-Bromo-1-nonene.
Scientific Research Applications
2-Methyl-1-nonene is utilized in various scientific research fields:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Industry: It is used in the production of flavors, fragrances, and as an industrial solvent.
Mechanism of Action
The mechanism of action of 2-Methyl-1-nonene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, attacking electrophilic species. In oxidation reactions, the double bond is cleaved, forming new functional groups. In reduction reactions, the double bond is saturated with hydrogen atoms. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
1-Nonene: Similar structure but without the methyl group.
2-Methyl-1-heptene: Shorter carbon chain.
2-Methyl-1-undecene: Longer carbon chain.
Comparison: 2-Methyl-1-nonene is unique due to its specific carbon chain length and the position of the methyl group. This structural uniqueness influences its reactivity and the types of products formed in chemical reactions. Compared to 1-Nonene, the presence of the methyl group in this compound can lead to different steric and electronic effects, impacting its behavior in various reactions .
Properties
IUPAC Name |
2-methylnon-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-8-9-10(2)3/h2,4-9H2,1,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZQHQUVNZVGOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183942 | |
Record name | 2-Methyl-1-nonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2980-71-4 | |
Record name | 2-Methyl-1-nonene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980714 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-1-nonene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1-nonene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-methyl-1-nonene influence its reactivity with atmospheric oxidants like NO₃ radicals and ozone?
A1: Research indicates that the rate constants for the gas-phase reactions of both NO₃ radicals [] and ozone [] with alkenes increase as the number of carbon atoms in the molecule increases. Specifically for this compound, it exhibits significantly higher reactivity towards NO₃ radicals compared to ozone. This difference in reactivity is attributed to the reaction mechanisms involved. NO₃ radical reactions with alkenes are mainly addition reactions, where the radical adds to the double bond. The presence of the methyl group in this compound likely enhances this addition process due to electronic effects. On the other hand, ozone primarily reacts with alkenes via a cycloaddition mechanism, which may be less influenced by the presence of the methyl substituent.
A1: Yes, studies have shown that the rate constants for the reactions of both NO₃ radicals and OH radicals with alkenes are influenced by the position of the double bond and the presence of substituents [, ]. For instance, this compound reacts significantly faster with NO₃ radicals compared to linear 1-alkenes with the same number of carbon atoms []. This difference is attributed to the methyl group in the 2-position, which likely increases electron density around the double bond, making it more reactive towards electrophilic attack by the NO₃ radical.
Q2: What analytical techniques have been used to study the gas-phase reactions of this compound?
A2: The gas-phase reactions of this compound with atmospheric oxidants like NO₃ radicals and ozone have been primarily investigated using relative rate methods []. These methods involve comparing the rate of consumption of the target compound (in this case, this compound) to that of a reference compound with a known reaction rate constant, under controlled laboratory conditions.
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